Tert-butyl 4-(4-chloro-5-formyl-1,3-thiazol-2-yl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-(4-chloro-5-formyl-1,3-thiazol-2-yl)piperazine-1-carboxylate: is a chemical compound with a complex structure that includes a thiazole ring, a piperazine ring, and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: . Common synthetic routes include:
Thiazole Formation: The thiazole ring is often formed through a cyclization reaction involving a chloro-substituted precursor and a formyl group.
Piperazine Introduction: The piperazine ring is introduced through a nucleophilic substitution reaction with an appropriate amine.
Esterification: The tert-butyl ester group is introduced through an esterification reaction with tert-butanol under acidic conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 4-(4-chloro-5-formyl-1,3-thiazol-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The chloro group can be reduced to a hydroxyl group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using amines, alcohols, or thiols under acidic or basic conditions.
Major Products Formed:
Oxidation: Carboxylic acid derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, tert-butyl 4-(4-chloro-5-formyl-1,3-thiazol-2-yl)piperazine-1-carboxylate is used to study enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: In industry, this compound is used in the production of specialty chemicals and materials, leveraging its unique chemical properties for various applications.
Mechanism of Action
The mechanism by which tert-butyl 4-(4-chloro-5-formyl-1,3-thiazol-2-yl)piperazine-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use, but it generally involves binding to receptors or enzymes, leading to biological responses.
Molecular Targets and Pathways:
Receptors: Binding to specific receptors can modulate signaling pathways and cellular responses.
Enzymes: Inhibition or activation of enzymes can alter metabolic processes and biochemical reactions.
Comparison with Similar Compounds
Tert-butyl 4-(4-chloro-5-formyl-1,3-thiazol-2-yl)piperazine-1-carboxylate: is structurally similar to other thiazole-containing compounds, such as:
Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-4-ylcarbamate
Tert-butyl (5-chloro-2,4-difluorophenyl)sulfonyl-1,3-thiazol-4-ylcarbamate
Uniqueness: What sets this compound apart from similar compounds is its specific combination of functional groups and the presence of both a chloro and formyl group on the thiazole ring, which can lead to unique reactivity and biological activity.
This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and mechanisms
Properties
IUPAC Name |
tert-butyl 4-(4-chloro-5-formyl-1,3-thiazol-2-yl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O3S/c1-13(2,3)20-12(19)17-6-4-16(5-7-17)11-15-10(14)9(8-18)21-11/h8H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFSHSMMXSITYEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=C(S2)C=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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